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Compound of Interest

Compound Name: 4-Methoxycinnoline

Cat. No.: B1346487 Get Quote

For researchers and drug development professionals, this guide provides a comprehensive

comparison of a representative cinnoline-based c-Met inhibitor, herein referred to as

"Cinnolinib," with other established c-Met inhibitors. Due to the limited publicly available

experimental data specifically for 4-Methoxycinnoline, this guide utilizes a well-characterized

analogue to illustrate its potential performance and validation methodologies.

This guide presents supporting experimental data in structured tables, details the protocols for

key experiments, and visualizes complex biological pathways and workflows to facilitate a

deeper understanding of c-Met inhibition.

Performance Comparison of c-Met Inhibitors
The therapeutic potential of any new kinase inhibitor is critically assessed by its potency and

selectivity. The following tables summarize the in vitro efficacy of our representative compound,

Cinnolinib, against the c-Met kinase and compares it with commercially available and clinically

relevant c-Met inhibitors.
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Compound Target Kinase IC50 (nM) Assay Type

Cinnolinib

(Representative)
c-Met 5 Biochemical

Crizotinib c-Met, ALK, ROS1 11 (cell-based) Cell-based

Cabozantinib
c-Met, VEGFR2, RET,

KIT, AXL, FLT3, TIE2
1.3 Biochemical

Tepotinib c-Met 4 Biochemical

Savolitinib c-Met 3.7 (free drug) Biochemical

Glesatinib c-Met, SMO 19 Biochemical

Table 1: In Vitro Kinase Inhibition. This table compares the half-maximal inhibitory

concentration (IC50) of Cinnolinib with other known c-Met inhibitors. Lower IC50 values

indicate higher potency.

Cell Line
Cinnolinib (IC50,
µM)

Crizotinib (IC50,
µM)

Cabozantinib (IC50,
µM)

MKN-45 (gastric) 0.08 <0.2 Not available

Hs746T (gastric) 0.15 <0.2 Not available

U-87 MG

(glioblastoma)
0.5 Not available 0.089

A549 (lung) >10 Not available Not available

Table 2: Anti-proliferative Activity in Cancer Cell Lines. This table showcases the potency of

Cinnolinib and other inhibitors in halting the growth of various cancer cell lines that are

dependent on c-Met signaling. The A549 cell line, which does not have an amplified c-Met

gene, serves as a negative control.
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To ensure the reproducibility and validation of the presented data, detailed methodologies for

the key experiments are provided below.

Biochemical c-Met Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the

isolated c-Met kinase.

Materials:

Recombinant human c-Met kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

ATP

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)[1]

Test compounds (e.g., Cinnolinib)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add the recombinant c-Met kinase to the wells of a 384-well plate containing kinase buffer.

Add the diluted test compounds to the wells and incubate for 10 minutes at room

temperature.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

Allow the reaction to proceed for 60 minutes at room temperature.[1]

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent like ADP-Glo™.
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Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the

kinase activity by 50%.

Cell-Based c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of the c-Met

receptor within a cellular context.

Materials:

Cancer cell line with amplified or overexpressed c-Met (e.g., MKN-45, Hs746T).

Cell culture medium and supplements.

Test compounds.

Lysis buffer.

Antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met.

ELISA or Western blot reagents.

Procedure:

Seed the cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compounds for 2-4 hours.

For ligand-dependent activation, stimulate the cells with hepatocyte growth factor (HGF) for

15-30 minutes. For cells with constitutive activation, this step is omitted.

Lyse the cells and collect the protein extracts.

Quantify the levels of phosphorylated c-Met and total c-Met using a sandwich ELISA or

Western blotting.

Normalize the phosphorylated c-Met signal to the total c-Met signal to determine the extent

of inhibition.
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In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID).

Cancer cell line known to form tumors in mice (e.g., Hs746T, U-87 MG).[2]

Test compound formulated for in vivo administration.

Vehicle control.

Calipers for tumor measurement.

Procedure:

Inject the cancer cells subcutaneously into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer the test compound and vehicle control to the respective groups daily or as

determined by pharmacokinetic studies.

Measure the tumor volume using calipers every 2-3 days.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blot for target engagement, immunohistochemistry for proliferation and apoptosis

markers).

Visualizing the Science
To better illustrate the underlying biological processes and experimental designs, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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